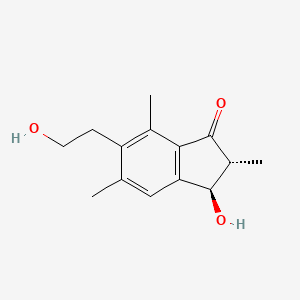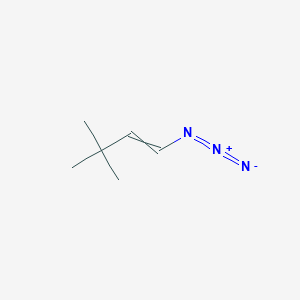
1-Azido-3,3-dimethylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3,3-dimethylbut-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a 3,3-dimethylbut-1-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-3,3-dimethylbut-1-ene can be synthesized through the azidation of 3,3-dimethylbut-1-ene. One common method involves the reaction of 3,3-dimethylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under mild conditions to avoid decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining control over the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Major Products Formed:
Substitution Reactions: Various substituted derivatives
Cycloaddition Reactions: Triazoles
Reduction Reactions: Amines
Aplicaciones Científicas De Investigación
1-Azido-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-azido-3,3-dimethylbut-1-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is often catalyzed by copper(I) ions. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds.
Comparación Con Compuestos Similares
3,3-Dimethylbut-1-ene: Lacks the azide group, making it less reactive in cycloaddition reactions.
1-Azido-2-methylpropane: Another azido compound with a different carbon backbone, leading to different reactivity and applications.
1-Azido-3-methylbutane: Similar structure but with a different substitution pattern, affecting its chemical behavior.
Uniqueness: 1-Azido-3,3-dimethylbut-1-ene is unique due to the presence of both the azide group and the 3,3-dimethylbut-1-ene backbone. This combination imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for various synthetic applications.
Propiedades
Número CAS |
40168-86-3 |
|---|---|
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-azido-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)4-5-8-9-7/h4-5H,1-3H3 |
Clave InChI |
TVTROXZINCQRLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


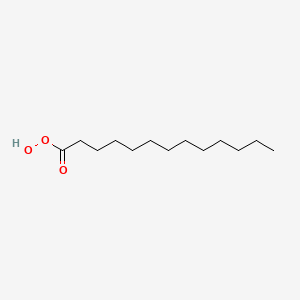
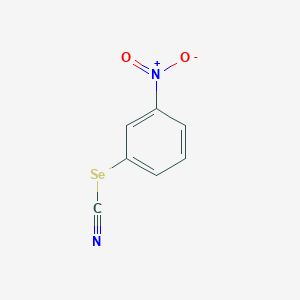
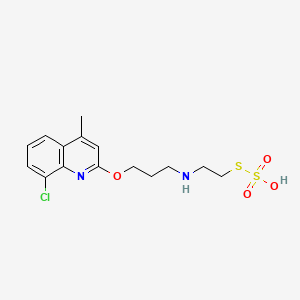
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
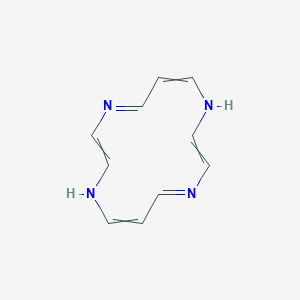

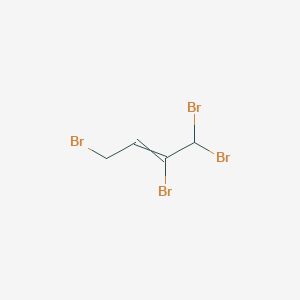
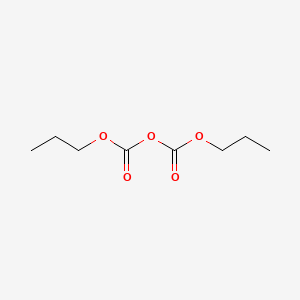
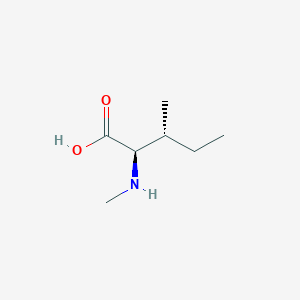
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)

